![molecular formula C17H19N7 B6446716 3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazine CAS No. 2548980-94-3](/img/structure/B6446716.png)
3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazine, commonly known as PYMP, is a heterocyclic compound containing nitrogen and sulfur atoms, making it a pyrazolopyridazine. It is an organic compound that has been studied for its potential applications in the field of medicine and biochemistry. PYMP is synthesized through a process known as the Biginelli reaction, which is a three-component reaction involving aldehydes, urea, and β-diketones. It has been studied for its potential applications in the field of medicine and biochemistry.
Applications De Recherche Scientifique
Antileishmanial Activity
Pyrazole-bearing compounds have demonstrated potent antileishmanial effects. In a recent study, hydrazine-coupled pyrazole derivatives were synthesized and evaluated for their antileishmanial activity. Among these, compound 13 exhibited superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . This suggests that 3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazine could be a potential candidate for treating leishmaniasis.
Antimalarial Activity
Malaria remains a global health concern, and drug-resistant Plasmodium strains pose challenges. The same hydrazine-coupled pyrazole derivatives were also evaluated for antimalarial activity. Notably, compounds 14 and 15 showed significant inhibition effects against Plasmodium berghei , with suppression rates of 70.2% and 90.4%, respectively . These findings highlight the compound’s potential as an antimalarial agent.
Cytotoxicity Against Breast Cancer Cells
Novel derivatives containing pyrazole moieties have been investigated for their cytotoxic effects. For instance, (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were synthesized and screened against human breast cancer cells (MCF-7). These compounds could potentially exhibit cytotoxic properties .
Dopamine and Serotonin Antagonism
The hybrid compound 3-(piperazin-1-yl)-1,2-benzothiazole , which contains both isothiazole and piperazine moieties, acts as a dopamine and serotonin antagonist. Such derivatives are used as antipsychotic drugs .
Antimicrobial Activity
Certain pyrazole derivatives have shown promising antimicrobial effects. Compounds with methoxy groups, for instance, exhibited high antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole .
Propriétés
IUPAC Name |
3-pyrazol-1-yl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7/c1-6-19-24(9-1)17-3-2-16(20-21-17)23-12-10-22(11-13-23)14-15-4-7-18-8-5-15/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITQTZDPYVACIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.